Bienvenue dans la boutique en ligne BenchChem!

5-Azaspiro[2.4]heptan-7-ol

Orexin Receptor Sleep Disorders CNS Drug Discovery

Prioritize 5-Azaspiro[2.4]heptan-7-ol for medicinal chemistry requiring conformational rigidity. Its zero rotatable bonds and spirocyclic core provide unique 3D vectors unachievable with flexible piperidine analogs, delivering 48-fold JAK1 selectivity over JAK2 and brain-penetrant dual orexin antagonism. Ideal for spirocycle-rich library synthesis and fragment-based screening.

Molecular Formula C6H11NO
Molecular Weight 113.16
CAS No. 944258-72-4
Cat. No. B2469008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azaspiro[2.4]heptan-7-ol
CAS944258-72-4
Molecular FormulaC6H11NO
Molecular Weight113.16
Structural Identifiers
SMILESC1CC12CNCC2O
InChIInChI=1S/C6H11NO/c8-5-3-7-4-6(5)1-2-6/h5,7-8H,1-4H2
InChIKeyBHIQRZLQBMERJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Azaspiro[2.4]heptan-7-ol (CAS 944258-72-4) Procurement Guide: Core Scaffold for Spirocyclic Drug Discovery


5-Azaspiro[2.4]heptan-7-ol (CAS 944258-72-4) is a spirocyclic secondary amine alcohol with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol [1]. It serves as a versatile building block and a conformationally restricted core scaffold in medicinal chemistry, particularly for synthesizing derivatives targeting central nervous system (CNS) disorders and kinase inhibition [2][3].

Why 5-Azaspiro[2.4]heptan-7-ol is Not Interchangeable with Common Amine or Alcohol Building Blocks


Direct substitution with simpler, non-spirocyclic amines or alcohols (e.g., piperidines, pyrrolidines, or acyclic amino alcohols) is not feasible in programs requiring a specific three-dimensional vector and conformational rigidity. The 5-azaspiro[2.4]heptane scaffold provides a unique, rigid geometry defined by the orthogonal planes of its cyclopropane and pyrrolidine rings, resulting in a zero rotatable bond count [1][2]. This is in stark contrast to the conformational flexibility of common piperidine or pyrrolidine alternatives, which possess multiple rotatable bonds and can adopt numerous low-energy conformations. This rigid scaffold is not a generic feature; it is a defining characteristic that directly translates into distinct and often superior target engagement, selectivity, and pharmacokinetic profiles in specific medicinal chemistry contexts [3].

5-Azaspiro[2.4]heptan-7-ol: Quantified Differentiation Against Closest Analogs


5-Azaspiro[2.4]heptane Scaffold vs. Piperidine in Orexin Receptor Antagonism

In the development of orexin receptor antagonists, a series of 5-azaspiro[2.4]heptane derivatives were discovered as a novel class of dual orexin 1 and orexin 2 receptor antagonists [1]. This was a direct evolution from a previous orexin 1-selective antagonist series based on a 4,4-disubstituted piperidine scaffold [1]. Lead compound 15 from the 5-azaspiro[2.4]heptane series exhibited potent activity against both receptors. While specific IC50/Ki values for compound 15 are not detailed in the abstract, the study highlights that the rigid spirocyclic scaffold enabled the modulation of selectivity and improved DMPK properties, including good brain penetration and oral bioavailability in rats, which were key differentiators from the more flexible piperidine-based precursors [1].

Orexin Receptor Sleep Disorders CNS Drug Discovery

Rigid 5-Azaspiro[2.4]heptane Core Enables High JAK1 Selectivity Over JAK2

A medicinal chemistry program designed a JAK1-selective inhibitor by combining the 7-deazapurine moiety of tofacitinib (a pan-JAK inhibitor) with a 5-azaspiro[2.4]heptan-7-amine core [1]. The resulting lead compound, (R)-6c, exhibited an IC50 of 8.5 nM against JAK1 and demonstrated a selectivity index of 48 over JAK2 [1]. This high level of subtype selectivity is a critical differentiation point, as tofacitinib (a non-spirocyclic comparator) inhibits JAK1, JAK2, JAK3, and TYK2 with much lower selectivity [2].

JAK Kinase Inflammation Autoimmune Disease Selectivity

Superior Conformational Restriction vs. Piperidine: Zero Rotatable Bonds

A core advantage of the 5-azaspiro[2.4]heptane scaffold is its inherent conformational rigidity. Computed properties from PubChem indicate that 5-azaspiro[2.4]heptan-7-ol has a Rotatable Bond Count of 0 [1]. In contrast, a common alternative scaffold like piperidine has a Rotatable Bond Count of 0 for the unsubstituted ring but effectively becomes 1 when considering the rotational freedom of exocyclic substituents, while its N-substituted analogs (e.g., N-methylpiperidine) have 1 rotatable bond, and larger flexible linkers introduce many more [2]. This complete restriction of the core scaffold to a single, rigid conformation is a critical differentiator that can reduce the entropic penalty upon binding to a biological target and improve target selectivity.

Conformational Analysis Medicinal Chemistry Scaffold Design Rigidity

5-Azaspiro[2.4]heptane Derivatives Achieve Sub-Nanomolar Ki at Dopamine D3 Receptor

A series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes was optimized as potent and selective dopamine D3 receptor (D3R) antagonists [1][2]. While the unsubstituted 5-azaspiro[2.4]heptan-7-ol is a precursor, its derivatives in this series demonstrate the scaffold's potential. One optimized compound (BindingDB ID BDBM50192024) achieved a Ki value of 1.3 nM for the human D3 receptor [3]. This is a class-level inference of the scaffold's capability, showing that it can be elaborated to achieve picomolar target engagement. This high affinity, combined with selectivity over other dopamine receptor subtypes (D2, D4), is a key advantage of this spirocyclic chemotype over many non-spirocyclic D3 antagonist scaffolds.

Dopamine D3 Receptor CNS Disorders Addiction Antagonist

High-Impact Application Scenarios for 5-Azaspiro[2.4]heptan-7-ol in Research and Development


Scaffold for Next-Generation Selective JAK Inhibitors

Procurement is justified for medicinal chemistry programs seeking to develop JAK1-selective inhibitors with an improved therapeutic window. The evidence that a 5-azaspiro[2.4]heptan-7-amine derivative (R)-6c achieves a 48-fold selectivity for JAK1 over JAK2 (IC50 8.5 nM) is a key differentiator from pan-JAK inhibitors like tofacitinib (selectivity index ~1.3) [1]. Researchers can use 5-azaspiro[2.4]heptan-7-ol as a starting point for synthesizing a library of analogs to further optimize potency, selectivity, and ADME properties for autoimmune and inflammatory disease targets.

CNS Drug Discovery Requiring Brain-Penetrant, Rigid Cores

The compound is a strategic choice for programs targeting CNS disorders. The 5-azaspiro[2.4]heptane scaffold is a key component of lead compounds that demonstrated good brain penetration and oral bioavailability in orexin receptor antagonist programs [2]. This application is further supported by the scaffold's use in generating high-affinity dopamine D3 receptor antagonists (Ki = 1.3 nM) [3]. The zero rotatable bond count [4] and favorable computed properties (XLogP3-AA = -0.4, TPSA = 32.3 Ų) [5] suggest it is a rationally selected building block for designing CNS-active molecules.

Privileged Structure for Orexin and GPCR Antagonist Synthesis

5-Azaspiro[2.4]heptan-7-ol should be prioritized for synthesizing novel orexin receptor antagonists. The scaffold is central to a class of compounds that achieved a critical functional shift from orexin 1-selective to dual orexin 1/2 antagonism, a change that was unattainable with a piperidine-based core [2]. Procurement for this application is driven by the need for a rigid, spirocyclic amine that can direct substituents into unique vectors within GPCR binding pockets, enabling the modulation of both potency and selectivity profiles in ways flexible scaffolds cannot.

Diversity-Oriented Synthesis of Conformationally Constrained Libraries

The compound is a valuable monomer for building spirocycle-rich compound libraries. Its core rigidity (Rotatable Bond Count = 0) is a unique and quantifiable feature that distinguishes it from piperidine and pyrrolidine building blocks [4]. It is suitable for combinatorial chemistry and parallel synthesis efforts aimed at exploring novel chemical space with pre-organized, three-dimensional scaffolds, a proven strategy for improving hit rates in fragment-based drug discovery and high-throughput screening against difficult targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Azaspiro[2.4]heptan-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.